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GNE-684: A Technical Overview of a Potent RIPK1 Inhibitor

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Abstract

GNE-684 is a potent and selective, cross-species inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Developed by Genentech, this small molecule has been instrumental in elucidating the role of RIPK1 kinase activity in various inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of GNE-684, including its mechanism of action, in vitro and in vivo pharmacology, and available physicochemical properties. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts in the field of RIPK1-targeted therapeutics.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate in response to various stimuli, including tumor necrosis factor (TNF). RIPK1 can function as a scaffold to promote cell survival and inflammation through the activation of NF-κB and MAPK pathways. Alternatively, its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis. The latter, a form of regulated necrosis, is increasingly implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases.



The discovery of small molecule inhibitors targeting the kinase function of RIPK1 has provided powerful tools to investigate its role in disease and has opened new avenues for therapeutic intervention. GNE-684 has emerged as a key preclinical tool compound due to its high potency and cross-species reactivity, enabling robust in vitro and in vivo studies.

Discovery and Development

GNE-684, chemically named (S)-N-((S)-7-methoxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-3-yl)-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole-2-carboxamide, was developed by Genentech as a potent and selective inhibitor of RIPK1. While the specific synthesis and structure-activity relationship (SAR) details for GNE-684 have not been extensively published in peer-reviewed literature, it is known to belong to the benzoxazepinone class of RIPK1 inhibitors. The development of GNE-684 was aimed at providing a tool compound with favorable properties for in vivo studies in various animal models of inflammatory diseases.

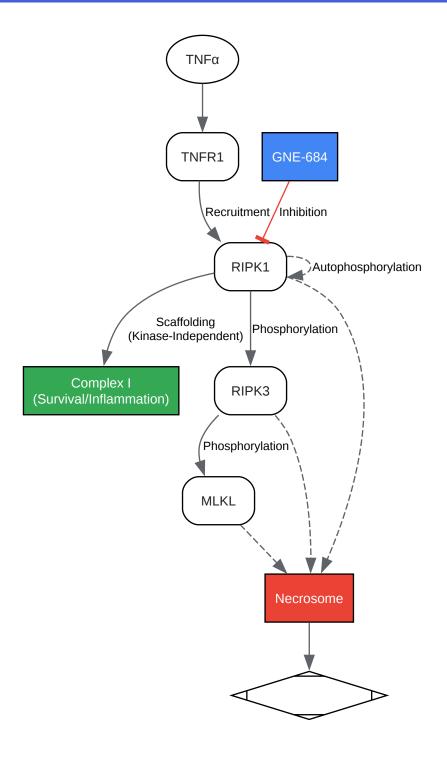
Mechanism of Action

GNE-684 is a potent inhibitor of the kinase activity of RIPK1.[1] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that lead to necroptosis.[1] By inhibiting RIPK1 kinase activity, GNE-684 effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.[1]

Signaling Pathway

The signaling pathway modulated by GNE-684 is depicted below. Upon stimulation with TNF α , in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This, in turn, phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death. GNE-684 intervenes by directly inhibiting the kinase activity of RIPK1.





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Figure 1: GNE-684 inhibits the RIPK1-mediated necroptosis pathway.

Quantitative Data

The inhibitory activity of GNE-684 against RIPK1 has been characterized across different species. The available quantitative data are summarized in the table below.



Parameter	Species	Value (nM)	Reference
Kiapp	Human	21	[1]
Mouse	189	[1]	
Rat	691	[1]	
IC50	Human	21	-
Mouse	189		_
Rat	691	_	

Table 1: In vitro inhibitory activity of GNE-684 against RIPK1.

Kinase Selectivity

GNE-684 has demonstrated high selectivity for RIPK1. In a kinome-wide screen, GNE-684 at a concentration of 10 μ M showed greater than 50% inhibition of only a few off-target kinases, highlighting its specificity.

Preclinical Pharmacology In Vitro Studies

GNE-684 has been shown to effectively inhibit RIPK1 kinase-driven cell death in various human and mouse cell lines.[1] It disrupts the autophosphorylation of RIPK1, the interaction between RIPK1 and RIPK3, the autophosphorylation of RIPK3, and the subsequent phosphorylation of MLKL.[1]

In Vivo Studies

GNE-684 has demonstrated efficacy in several animal models of inflammatory diseases. For instance, oral administration of GNE-684 at a dose of 50 mg/kg twice daily was shown to inhibit colitis and ileitis in a mouse model of NEMO deficiency in intestinal epithelial cells.[1] However, GNE-684 did not show efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC).[1]

Experimental Protocols

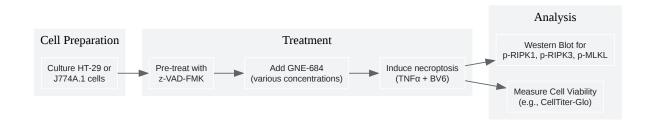


In Vitro Necroptosis Assay

Objective: To assess the ability of GNE-684 to inhibit necroptosis in a cellular context.

Methodology:

- Cell Culture: Human HT-29 colon adenocarcinoma cells or mouse J774A.1 macrophage cells are cultured in appropriate media.
- Induction of Necroptosis: Cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis. Necroptosis is then induced by treatment with a combination of TNFα and a SMAC mimetic (e.g., BV6). This combination is often referred to as TBZ (TNF, BV6, z-VAD).[1]
- Compound Treatment: Cells are treated with varying concentrations of GNE-684 prior to the induction of necroptosis.
- Assessment of Cell Death: Cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- Western Blot Analysis: To confirm the mechanism of action, cell lysates are collected at different time points after necroptosis induction and analyzed by Western blot for the phosphorylation status of RIPK1, RIPK3, and MLKL.[1]



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Figure 2: Experimental workflow for the in vitro necroptosis assay.



Physicochemical Properties

Property	Value
Molecular Formula	C23H24N6O3
Molecular Weight	432.48 g/mol
CAS Number	2438637-64-8

Table 2: Physicochemical properties of GNE-684.

Clinical Status

As of the latest available information, there are no registered clinical trials for GNE-684. While other RIPK1 inhibitors have advanced into clinical development for various inflammatory conditions, GNE-684 primarily serves as a preclinical research tool.

Conclusion

GNE-684 is a valuable chemical probe for studying the role of RIPK1 kinase activity in health and disease. Its high potency, selectivity, and cross-species activity have enabled significant advances in our understanding of necroptosis and its contribution to inflammatory pathologies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RIPK1. While GNE-684 itself has not progressed to clinical trials, the knowledge gained from its use continues to inform the development of next-generation RIPK1 inhibitors for a range of human diseases.

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